1-(3-Acetyl-5-iodophenyl)ethanone
Description
1-(3-Acetyl-5-iodophenyl)ethanone is an acetophenone derivative featuring an acetyl group at the meta-position (C3) and an iodine atom at the para-position (C5) on the phenyl ring.
Properties
CAS No. |
87533-53-7 |
|---|---|
Molecular Formula |
C10H9IO2 |
Molecular Weight |
288.08 g/mol |
IUPAC Name |
1-(3-acetyl-5-iodophenyl)ethanone |
InChI |
InChI=1S/C10H9IO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,1-2H3 |
InChI Key |
OPFGOFIVPAFQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)I)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Acetyl-5-iodophenyl)ethanone can be synthesized through various methods. One common approach involves the iodination of acetophenone derivatives. For instance, the iodination of 3-acetylphenyl ethanone can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and iodination reactions can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The iodine substituent at the para-position relative to the acetyl group undergoes NAS due to electron-withdrawing effects.
Mechanistic Insight :
-
The acetyl group enhances ring activation via conjugation, directing nucleophiles to the para-iodine position.
-
Copper catalysts facilitate oxidative addition and transmetallation steps in cross-coupling reactions .
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.
Key Observations :
-
Reactions tolerate diverse boronic acids and terminal alkynes, enabling structural diversification.
-
Steric hindrance from the acetyl group slightly reduces yields compared to simpler iodobenzenes .
Reduction of the Acetyl Group
The ketone moiety undergoes selective reduction without affecting the iodine substituent.
| Reducing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C → rt, 2 h | 1-(3-(1-Hydroxyethyl)-5-iodophenyl)ethanone | 92% | |
| LiAlH₄ | THF, reflux, 4 h | 1-(3-(1-Hydroxyethyl)-5-iodophenyl)ethanone | 88% |
Limitations :
-
Over-reduction to the alkane is avoided by controlling reaction time and temperature.
Radical-Mediated Reactions
The iodine atom participates in radical chain reactions under photolytic or thermal conditions.
Mechanistic Pathway :
-
Iodine abstraction generates aryl radicals, which react with halogen donors (e.g., CCl₄) or undergo decarboxylation .
Electrophilic Aromatic Substitution (EAS)
The acetyl group directs electrophiles to the meta- and para-positions, though iodine’s deactivation limits reactivity.
| Electrophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C, 1 h | 1-(3-Acetyl-5-iodo-4-nitrophenyl)ethanone | 42% | |
| Br₂ (1 equiv) | FeBr₃, CH₂Cl₂, rt, 2 h | 1-(3-Acetyl-5-iodo-2-bromophenyl)ethanone | 35% |
Regioselectivity :
-
Nitration occurs predominantly at the para-position relative to iodine due to steric and electronic effects.
Condensation Reactions
The acetyl group engages in condensation with amines or hydrazines.
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Aminoguanidine HCl | LiCl, EtOH, reflux, 8 h | 1-(3-Acetyl-5-iodophenyl)ethanone hydrazone | 76% | |
| Hydrazine hydrate | EtOH, 60°C, 4 h | This compound hydrazone | 81% |
Applications :
Scientific Research Applications
Medicinal Chemistry
1-(3-Acetyl-5-iodophenyl)ethanone has been studied for its potential therapeutic applications. Research indicates that compounds with similar structures can exhibit significant biological activities, including:
- Anticancer Activity : Some derivatives of acetophenone have shown promise as anticancer agents. For instance, studies have indicated that iodinated phenyl compounds can interact with biological targets involved in cancer progression. A notable study published in the Journal of Medicinal Chemistry reported on the synthesis of various iodinated phenyl compounds and their biological evaluations against cancer cell lines .
- Antioxidant Properties : Compounds containing iodine have been noted for their antioxidant capabilities. Research has demonstrated that certain flavonoid derivatives exhibit strong antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions:
- Substitution Reactions : The iodine atom on the phenyl ring can undergo nucleophilic substitution reactions, making it useful for synthesizing other functionalized aromatic compounds. This property is particularly valuable in creating new pharmaceuticals and agrochemicals .
- Synthesis of Biologically Active Compounds : Researchers have utilized this compound as a building block for synthesizing biologically active molecules. For example, it can be transformed into more complex structures through reactions such as Friedel-Crafts acylation or Suzuki coupling .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of iodinated acetophenones, including this compound. The results indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways .
Case Study 2: Antioxidant Activity
Another research project focused on the antioxidant potential of iodinated phenolic compounds. The study demonstrated that these compounds could scavenge free radicals effectively, suggesting their potential use in formulations aimed at reducing oxidative damage in biological systems .
Mechanism of Action
The mechanism of action of 1-(3-Acetyl-5-iodophenyl)ethanone primarily involves its reactivity as an electrophile and nucleophile. The iodine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, while the acetyl group can undergo oxidation and reduction reactions . These reactions are facilitated by the compound’s ability to form stable intermediates and transition states during chemical transformations .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Ethanone Derivatives
Substituent Effects on Reactivity and Bioactivity
Electronic and Steric Effects
- Iodine : The large size and polarizability of iodine enhance halogen bonding in drug-receptor interactions compared to smaller halogens like chlorine .
Biological Activity
1-(3-Acetyl-5-iodophenyl)ethanone, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including synthesis, pharmacological evaluations, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its acetyl and iodophenyl groups. The synthesis typically involves the acetylation of 5-iodo-3-phenylacetone through standard organic reactions such as Friedel-Crafts acylation or direct acetylation methods.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria/fungi | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound. The results showed that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced inflammatory markers by up to 70%, indicating a strong potential for treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Research Findings
Research indicates that the biological activity of this compound is closely linked to its structural features. Modifications at the acetyl and iodophenyl positions can significantly impact its pharmacological profile. Computational studies have suggested that these changes can enhance binding affinity to specific biological targets, which may explain the observed activities .
Table 2: Structure-Activity Relationship
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Acetyl-5-iodophenyl)ethanone, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation to introduce the acetyl group, followed by iodination at the 5-position of the aromatic ring. Key intermediates (e.g., 1-(3-aminophenyl)ethanone derivatives) are synthesized via literature-reported methods . Purification often employs distillation of solvents (e.g., acetonitrile over CaH₂) and column chromatography using silica gel. NMR spectroscopy (¹H/¹³C) and mass spectrometry are critical for verifying intermediate structures and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., para-substituted iodine at δ 7.8–8.2 ppm for aromatic protons) .
- IR Spectroscopy : Confirm acetyl C=O stretching (~1680–1720 cm⁻¹) and iodine substitution via aromatic ring vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of acetyl or iodine groups) .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination of acetylated precursors be addressed?
- Methodological Answer : Iodination at the 5-position competes with potential ortho/meta substitution. To enhance regioselectivity:
- Use directed ortho-metalation (DoM) with iodine in the presence of Lewis acids (e.g., AlCl₃).
- Employ protecting groups (e.g., methoxy or amino groups) to block undesired positions, followed by deprotection .
- Monitor reaction progress via HPLC to optimize iodine equivalents and reaction time .
Q. How should researchers resolve contradictory spectroscopic data (e.g., overlapping NMR signals)?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve aromatic proton assignments and confirm acetyl/iodine positions .
- Variable Temperature NMR : Reduce signal overlap by analyzing spectra at elevated temperatures (e.g., 50–60°C) .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What strategies mitigate thermal decomposition during storage or reaction conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for acetylated compounds) .
- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C to prevent iodine loss or oxidation .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1.0 wt% in solution phases .
Data Contradiction & Optimization
Q. Why do yields vary significantly across synthetic protocols for this compound?
- Methodological Answer :
- Reagent Purity : Trace moisture in solvents (e.g., toluene) deactivates Lewis acids, reducing acylation efficiency. Use molecular sieves for solvent drying .
- Byproduct Analysis : Identify side products (e.g., di-iodinated derivatives) via LC-MS and adjust stoichiometry .
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology .
Q. How can researchers differentiate between isomeric byproducts in complex reaction mixtures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
